(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid
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Description
The compound contains an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . Imidazolones are utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
Synthesis Analysis
Imidazol-4-ones are an important scaffold for a variety of applications. Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
Molecular Structure Analysis
Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .
Scientific Research Applications
Functionalization Reactions in Organic Chemistry
- Experimental and Theoretical Studies : This compound's utility is highlighted in the functionalization reactions of similar structures. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization of 1H-pyrazole-3-carboxylic acid, which shares some structural similarities, emphasizing its potential in creating diverse organic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Heterocyclic Compounds
- Creation of Varied Heterocycles : In research by Soliman, Bakeer, and Attia (2010), the synthesis of various heterocyclic compounds, including pyrrolinones and benzoxazinones, from benzoyl propionic acid derivatives demonstrates the versatility of similar compounds in heterocyclic chemistry (Soliman, Bakeer, & Attia, 2010).
Acylation Reactions
- Regiospecific Acylation : Hlasta (1990) studied the acylation reactions of imidazo[1,5-a]pyridine, revealing insights into the acylation process of similar structures, which could be relevant for understanding the reactivity of (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid (Hlasta, 1990).
Stereoselective Reactions
- Stereoselective Imidazolidin-4-one Formation : Research by Ferraz et al. (2007) on the stereoselective formation of imidazolidin-4-ones from benzaldehydes and alpha-aminoamides might provide insights into the stereoselectivity potential of (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid (Ferraz et al., 2007).
Synthesis of Enantiopure α-Amino Acids
- Enantiopure α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) explored the synthesis of enantiopure α-amino acids from oxazolidinones. This study's methodology could be extrapolated to similar structures like (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid (Rojas‐Lima et al., 2005).
Potential Antifungal Applications
- Antifungal Agent Synthesis : Nikalje et al. (2015) reported the synthesis of imidazole coupled 1,2,4-triazole-5-carboxylic acids with antifungal properties. This work suggests potential applications of (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid in developing antifungal agents (Nikalje et al., 2015).
Applications in Molecular Frameworks
- Metal-Organic Frameworks : Sen et al. (2014) investigated the construction of charged metal-organic frameworks, highlighting the potential use of compounds like (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid in creating novel materials (Sen et al., 2014).
properties
IUPAC Name |
(3S,4S)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-4-14-10-21(11-15(14)18(23)24)17(22)13-6-3-5-12(9-13)16-19-7-8-20-16/h3,5-9,14-15H,2,4,10-11H2,1H3,(H,19,20)(H,23,24)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTVRNFBJJMJDD-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)C2=CC=CC(=C2)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC=CC(=C2)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid |
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